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Compound of Interest

Compound Name:
(2E,4E)-1-(Pyrrolidin-1-yl)deca-

2,4-dien-1-one

Cat. No.: B132902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sarmentine, a naturally occurring amide alkaloid, has garnered interest for its notable biological

activities, particularly its phytotoxic properties. This technical guide provides a comprehensive

overview of the core physical and chemical characteristics of Sarmentine, intended to serve as

a foundational resource for researchers, scientists, and professionals in drug development.

This document details its structural attributes, physicochemical properties, and spectroscopic

data. Furthermore, it outlines experimental protocols for its isolation and synthesis and explores

its known mechanisms of action, including its impact on key signaling pathways.

Chemical and Physical Properties
Sarmentine, systematically named (2E,4E)-1-(pyrrolidin-1-yl)deca-2,4-dien-1-one, is

classified as an N-acylpyrrolidine.[1] It is a key bioactive constituent found in various Piper

species, notably in the fruits of long pepper (Piper longum).[1][2][3] The compound presents as

a light orange to brown low-melting solid.

Table 1: Physicochemical Properties of Sarmentine
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Property Value Source(s)

Molecular Formula C₁₄H₂₃NO [4]

Molecular Weight 221.34 g/mol [4]

CAS Number 78910-33-5 [4]

IUPAC Name
(2E,4E)-1-(pyrrolidin-1-yl)deca-

2,4-dien-1-one
[1]

Appearance
Light Orange to Brown Low

Melting Solid

Boiling Point 373.0 ± 9.0 °C (Predicted)

Melting Point Not experimentally determined

Solubility

Soluble in Chloroform,

Methanol. Predicted water

solubility: 0.054 g/L.

logP 3.27 (Predicted)

pKa (Strongest Basic) 2.07 (Predicted)

Spectroscopic Data
The structural elucidation of Sarmentine is supported by various spectroscopic techniques,

including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of

Sarmentine. The data reveals the characteristic signals for the pyrrolidine ring, the dienone

system, and the decanoyl chain.

Table 2: ¹H and ¹³C NMR Spectral Data for Sarmentine (in CDCl₃)[3]
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Position ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm)

1 165.4 -

2 120.9 6.08 (d, J=15.0 Hz)

3 144.3 7.24 (dd, J=15.0, 10.0 Hz)

4 128.4 6.15 (dt, J=15.0, 7.0 Hz)

5 140.2 6.08 (m)

6 32.6 2.15 (q, J=7.0 Hz)

7 31.4 1.45 (m)

8 22.5 1.28 (m)

9 14.0 0.88 (t, J=7.0 Hz)

1' 46.0 3.50 (t, J=6.5 Hz)

2' 26.3 1.90 (m)

3' 24.5 1.90 (m)

4' 46.0 3.50 (t, J=6.5 Hz)

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of Sarmentine, aiding in its identification and characterization. While a detailed public

fragmentation spectrum is not readily available, the molecular ion peak [M]+ would be expected

at m/z 221.34.

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in Sarmentine.

Key expected absorptions include:

C=O stretch (amide I band): ~1650-1615 cm⁻¹

C=C stretch (alkene): ~1640-1600 cm⁻¹
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C-N stretch: ~1250-1020 cm⁻¹

C-H stretch (alkane): ~2960-2850 cm⁻¹

Experimental Protocols
Isolation of Sarmentine from Piper longum
The following protocol is a generalized procedure based on methodologies described in the

literature for the isolation of amides from Piper species.[2][3][5]

Workflow for the Isolation of Sarmentine

Dried Piper longum fruits

Soxhlet extraction with Methanol

Concentration under reduced pressure

Bioassay-guided fractionation (e.g., column chromatography)

Purification of active fractions (e.g., HPLC)

Pure Sarmentine
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Caption: A generalized workflow for the isolation of Sarmentine from Piper longum fruits.

Detailed Steps:

Preparation of Plant Material: Dried fruits of Piper longum are ground into a coarse powder.

Extraction: The powdered material is subjected to Soxhlet extraction with methanol for

several hours.

Concentration: The methanolic extract is concentrated under reduced pressure using a

rotary evaporator to yield a crude extract.

Fractionation: The crude extract is then subjected to bioassay-guided fractionation. This

typically involves column chromatography over silica gel, eluting with a gradient of solvents

(e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on

polarity.

Purification: Fractions showing biological activity (e.g., phytotoxicity) are further purified

using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to

yield pure Sarmentine.

Structure Confirmation: The identity and purity of the isolated Sarmentine are confirmed by

spectroscopic methods (NMR, MS).

Total Synthesis of Sarmentine
While a detailed step-by-step protocol for the total synthesis of Sarmentine is not widely

published, a stereoselective synthesis has been reported.[6] The general approach involves the

coupling of a pyrrolidine moiety with a suitably activated (2E,4E)-decadienoic acid derivative.

Retrosynthetic Analysis of Sarmentine
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Sarmentine

Amide bond formation

(2E,4E)-decadienoic acid derivative + Pyrrolidine

Click to download full resolution via product page

Caption: A simplified retrosynthetic approach for the synthesis of Sarmentine.

Mechanism of Action and Signaling Pathways
The primary biological activity of Sarmentine that has been investigated is its phytotoxicity,

making it a potential natural herbicide. Its mechanism of action in plants is multifaceted.

Inhibition of Photosynthesis
Sarmentine acts as an inhibitor of Photosystem II (PSII) in the photosynthetic electron transport

chain. It is believed to compete with plastoquinone for its binding site, thereby disrupting

electron flow and inhibiting photosynthesis.

Inhibition of Fatty Acid Synthesis
Sarmentine has been shown to inhibit enoyl-acyl carrier protein (ACP) reductase, a key

enzyme in the fatty acid biosynthesis pathway in plants. This inhibition disrupts the production

of essential fatty acids, leading to a loss of membrane integrity.

Signaling Pathways Inhibited by Sarmentine in Plants
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Caption: Sarmentine's inhibitory effects on key plant signaling pathways.

Effects on Mammalian Cells and Signaling Pathways
Currently, there is a lack of extensive research on the effects of Sarmentine on mammalian

cells and their signaling pathways. While some studies have investigated the cytotoxicity of

related polyamines in human cancer cell lines, specific data for Sarmentine is scarce.[7]

Further research is warranted to explore its potential effects on key mammalian signaling

pathways such as NF-κB, MAPK, and PI3K/Akt to assess its potential for drug development.

Conclusion
Sarmentine is a well-characterized natural product with defined physical and chemical

properties. Its primary established biological activity is as a phytotoxin, with mechanisms

involving the inhibition of photosynthesis and fatty acid synthesis in plants. While detailed

protocols for its isolation from natural sources exist, and synthetic routes have been explored,

further investigation is required to elucidate its full pharmacological potential. Specifically, a

deeper understanding of its effects on mammalian cell signaling pathways is crucial for its

consideration in drug development programs. This guide serves as a comprehensive starting

point for researchers interested in exploring the multifaceted nature of Sarmentine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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